molecular formula C14H13NO4 B1352904 dimethyl 2-(1H-pyrrol-1-yl)terephthalate CAS No. 168619-57-6

dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Cat. No.: B1352904
CAS No.: 168619-57-6
M. Wt: 259.26 g/mol
InChI Key: MHMDCAFTNWRPCP-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyrrole-based compound with a terephthalate moiety attached to it. The compound’s structure includes a five-membered pyrrole ring and a six-membered aromatic ring, making it an interesting subject for various chemical studies .

Preparation Methods

The synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be achieved through several routes. One common method involves the reaction of terephthalic acid with pyrrole in the presence of a suitable catalyst. The reaction typically requires an esterification process where methanol is used as a solvent . Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like bromine or chlorine.

Scientific Research Applications

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which dimethyl 2-(1H-pyrrol-1-yl)terephthalate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The terephthalate moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .

Comparison with Similar Compounds

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be compared with other pyrrole-based compounds:

    Dimethyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of terephthalate, leading to different chemical properties.

    Dimethyl 2-(1H-pyrrol-1-yl)phthalate: Contains a phthalate moiety, which affects its reactivity and applications.

    Dimethyl 2-(1H-pyrrol-1-yl)fumarate: Features a fumarate moiety, resulting in distinct biological activities.

The uniqueness of this compound lies in its combination of the pyrrole and terephthalate moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDCAFTNWRPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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